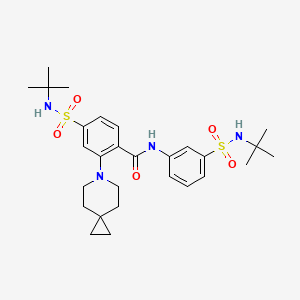

Kif18A-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H40N4O5S2 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

2-(6-azaspiro[2.5]octan-6-yl)-4-(tert-butylsulfamoyl)-N-[3-(tert-butylsulfamoyl)phenyl]benzamide |

InChI |

InChI=1S/C28H40N4O5S2/c1-26(2,3)30-38(34,35)21-9-7-8-20(18-21)29-25(33)23-11-10-22(39(36,37)31-27(4,5)6)19-24(23)32-16-14-28(12-13-28)15-17-32/h7-11,18-19,30-31H,12-17H2,1-6H3,(H,29,33) |

InChI Key |

XQJSQKALBZNWEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)N3CCC4(CC4)CC3 |

Origin of Product |

United States |

Foundational & Exploratory

Kif18A-IN-1: A Targeted Approach to Chromosome Instability in Cancer

An In-depth Technical Guide on the Mechanism of Action of Kif18A-IN-1 in CIN Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromosomal instability (CIN) is a hallmark of many aggressive cancers, characterized by a high rate of chromosome mis-segregation during mitosis. This inherent vulnerability of CIN-positive tumors presents a unique therapeutic window. Kif18A, a mitotic kinesin essential for the proper alignment of chromosomes in cells with high CIN, has emerged as a promising therapeutic target.[1][2][3][4] Inhibition of Kif18A selectively targets these cancer cells, leading to mitotic catastrophe and cell death, while largely sparing normal, chromosomally stable cells.[1][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective inhibitor of Kif18A, in CIN cancers. We will delve into its biochemical and cellular activity, detail relevant experimental protocols, and visualize the key pathways and processes involved.

Introduction to Kif18A and its Role in CIN Cancers

Kif18A is a plus-end directed motor protein from the kinesin-8 family that plays a crucial role in regulating the dynamics of kinetochore microtubules during mitosis.[2][4] Its primary function is to suppress chromosome oscillations and facilitate their proper alignment at the metaphase plate, a critical step for accurate chromosome segregation.[2][6][7]

In normal, healthy cells, Kif18A is not essential for mitotic progression.[1][3] However, cancer cells exhibiting high levels of CIN are particularly dependent on Kif18A to manage their chaotic mitotic environment.[1][2][3][4][5] These cells often have an abnormal number of chromosomes (aneuploidy) and are prone to errors in chromosome segregation.[8] Kif18A helps these unstable cells to successfully navigate mitosis, thereby promoting their survival and proliferation.[2][4] This dependency makes Kif18A a synthetic lethal target in CIN-high cancers.[1][5]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor designed to specifically target the ATPase activity of Kif18A.[9][10] By binding to Kif18A, this compound prevents the hydrolysis of ATP, which is necessary for the motor function of the protein.[11] This inhibition is highly selective for Kif18A, with minimal off-target effects on other related kinesins.[1][3]

Biochemical and Cellular Potency

Quantitative data on the inhibitory activity of this compound and similar Kif18A inhibitors demonstrate their high potency against various cancer cell lines, particularly those with high CIN.

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | Cell Proliferation | MDA-MB-157 | 5.09 | [9] |

| OVCAR-8 | 12.4 | [9] | ||

| HCC-1806 | 6.11 | [9] | ||

| HeLa | 20.9 | [9] | ||

| OVCAR-3 | 10.3 | [9] | ||

| This compound | Kinesin ATPase Assay | Human KIF18A (1-374aa) | 260 | [10] |

| Sovilnesib (AMG-650) | Kinesin ATPase Assay | Human KIF18A | ~41.3 | [12] |

| Compound 3 | Kinesin ATPase Assay | Human KIF18A | ~8.2 | [12] |

Mechanism of Action of this compound

The primary mechanism of action of this compound is the disruption of the normal mitotic process in CIN cancer cells, leading to mitotic arrest and subsequent apoptosis.[9][13]

Disruption of Chromosome Alignment

By inhibiting Kif18A, this compound prevents the proper congression of chromosomes at the metaphase plate.[4][13] This results in severe chromosome alignment defects, a hallmark of Kif18A inhibition.[2][6][7]

Activation of the Spindle Assembly Checkpoint (SAC)

The failure of chromosomes to align correctly triggers a prolonged activation of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[6][13] The SAC halts the cell cycle in mitosis, preventing the cell from proceeding to anaphase with misaligned chromosomes.[13]

Induction of Mitotic Catastrophe and Apoptosis

Prolonged mitotic arrest due to sustained SAC activation ultimately leads to mitotic catastrophe and programmed cell death (apoptosis).[6][13][14] This is characterized by the appearance of multipolar spindles, centrosome fragmentation, and the activation of apoptotic signaling pathways.[2][15] Western blot analysis of cells treated with Kif18A inhibitors shows an increase in the levels of cleaved PARP (c-PARP), a marker of apoptosis, and a decrease in the anti-apoptotic protein Bcl-2.[14][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to characterize the effects of this compound.

Kinesin ATPase Assay

This biochemical assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified Kif18A protein.

-

Principle: The assay quantifies the amount of ADP produced, which is directly proportional to the ATPase activity of the kinesin. The ADP-Glo™ Kinase Assay is a commonly used format.

-

Protocol Outline:

-

Purified human Kif18A motor domain (e.g., amino acids 1-374) is incubated with microtubules in an assay buffer.[10]

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of ATP.[10]

-

After a defined incubation period, the reaction is stopped, and the amount of ADP produced is measured using a luciferase-based detection system.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Proliferation Assay

This cell-based assay determines the effect of this compound on the growth of cancer cell lines.

-

Principle: Cell viability is measured over time in the presence of varying concentrations of the inhibitor.

-

Protocol Outline:

-

Cancer cells (e.g., MDA-MB-231, OVCAR-3) are seeded in 96-well plates and allowed to adhere overnight.[12]

-

The cells are treated with a serial dilution of this compound or a vehicle control (DMSO).

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

IC50 values are determined by plotting cell viability against inhibitor concentration.

-

Immunofluorescence Microscopy

This technique is used to visualize the cellular effects of this compound on mitotic structures.

-

Principle: Fluorescently labeled antibodies are used to detect specific proteins and cellular components, such as microtubules, centromeres, and chromosomes.

-

Protocol Outline:

-

Cells are grown on coverslips and treated with this compound or DMSO for a specified time (e.g., 24-48 hours).

-

Cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol).

-

Cells are permeabilized to allow antibody entry.

-

Cells are incubated with primary antibodies against targets of interest (e.g., α-tubulin for microtubules, pericentrin for centrosomes, and DAPI for DNA).[2]

-

Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

-

Coverslips are mounted on slides and imaged using a confocal or fluorescence microscope.

-

Phenotypes such as chromosome misalignment, multipolar spindles, and centrosome fragmentation are quantified.[2][15]

-

Western Blot Analysis

This method is employed to detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Protocol Outline:

-

Cells are treated with this compound and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against proteins of interest (e.g., Cyclin B1, cleaved PARP, Bcl-2, Kif18A).[2][14][16]

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

-

Signaling Pathways Implicated in Kif18A Function

While the primary mechanism of this compound is through direct inhibition of the Kif18A motor protein, Kif18A itself is situated within a complex network of cellular signaling. Its overexpression in some cancers has been linked to the activation of pro-survival pathways.

-

PI3K/Akt/mTOR Pathway: In some cancer types, Kif18A has been shown to modulate the PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival.[14] Inhibition of Kif18A can lead to the downregulation of this pathway.[14]

-

NF-κB Pathway: The NF-κB signaling pathway is another important pro-survival pathway that can be influenced by Kif18A expression.[14]

-

TGF-β Signaling Pathway: In hepatocellular carcinoma, Kif18A has been implicated in the activation of the TGF-β signaling pathway, which is involved in metastasis.[19]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of CIN-high cancers. Its mechanism of action, centered on the selective disruption of mitosis in chromosomally unstable cells, offers a potentially wide therapeutic window with reduced toxicity to normal tissues. The data summarized in this guide highlight the potent and specific activity of Kif18A inhibition.

Future research will likely focus on:

-

Biomarker Discovery: Identifying robust biomarkers to accurately select patients with CIN-high tumors who are most likely to respond to Kif18A inhibitor therapy.

-

Combination Therapies: Exploring the synergistic effects of Kif18A inhibitors with other anti-cancer agents, such as DNA damaging agents or other mitotic checkpoint inhibitors.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to Kif18A inhibitors to develop strategies to overcome them.

The continued development of Kif18A inhibitors like this compound holds significant promise for advancing precision oncology and improving outcomes for patients with challenging-to-treat cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kif18a is specifically required for mitotic progression during germ line development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KIF18A | Insilico Medicine [insilico.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 14. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Integrated Profiling Delineated KIF18A as a Significant Biomarker Associated with Both Prognostic Outcomes and Immune Response in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KIF18A in Mitotic Fidelity: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis. Its primary function is to regulate the dynamics of kinetochore microtubules, thereby suppressing chromosome oscillations and facilitating their precise alignment at the metaphase plate. Dysregulation of KIF18A is implicated in chromosomal instability, a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of KIF18A's function in mitosis, detailing its molecular mechanisms, key interactions, and the quantitative effects of its activity. Furthermore, it offers a comprehensive overview of experimental protocols to study KIF18A, catering to researchers, scientists, and drug development professionals.

Core Function and Molecular Mechanism of KIF18A in Mitosis

KIF18A belongs to the kinesin-8 family of motor proteins, which are characterized by their ability to translocate along microtubules and modulate their dynamics.[1] As a plus-end-directed motor, KIF18A moves towards the growing end of microtubules.[1] A key feature of KIF18A is its microtubule depolymerase activity, allowing it to remove tubulin subunits from the microtubule plus-ends.[1] This dual functionality is central to its role in mitosis.

During prometaphase and metaphase, KIF18A accumulates at the plus ends of kinetochore microtubules (k-fibers), the specialized microtubule bundles that attach to chromosomes at the kinetochore.[2] This localization is crucial for its function. By attenuating the dynamics of these microtubules, KIF18A effectively dampens the oscillatory movements of chromosomes, a critical step for their proper alignment at the spindle equator, a process known as chromosome congression.[2][3] Depletion of KIF18A leads to hyperstable kinetochore microtubules, resulting in increased chromosome oscillation amplitude and severe defects in chromosome alignment.[2][4] This ultimately triggers the spindle assembly checkpoint, causing a delay or arrest in mitosis.[1][5]

Quantitative Analysis of KIF18A's Impact on Mitotic Events

The functional consequences of KIF18A activity and its depletion have been quantified in various studies. These data provide a clearer understanding of its precise role in regulating mitotic spindle dynamics and chromosome behavior.

| Parameter | Control/Wild-Type | KIF18A Depletion/Inhibition | Cell Type | Reference |

| Chromosome Oscillation Amplitude | ||||

| DAP (Deviation from Average Position) | Lower | Significantly Higher (p = 4.4 x 10-22) | HeLa | [2] |

| Spindle Length | ||||

| Average Spindle Length | Normalized to Control | Significantly Increased | HeLa | [4][6] |

| Chromosome Alignment | ||||

| Centromere Distribution Ratio (r) | 0.21 ± 0.01 | 0.30 ± 0.01 (p = 4.9 x 10-29) | HeLa | [4] |

| Full Width at Half Maximum (FWHM) | Lower | Significantly Higher | HeLa | [3] |

| Microtubule Dynamics | ||||

| KIF18A Gliding Velocity (in vitro) | 128.2 ± 4.2 nm/sec | - | Purified Protein | [7] |

| KIF19A Depolymerization Speed (in vitro) | 10.9 ± 2.0 nm/s | - | Purified Protein | [8] |

Table 1: Quantitative Effects of KIF18A on Mitotic Parameters. This table summarizes the measured impact of KIF18A on key mitotic events. DAP provides a measure of chromosome oscillation amplitude. The centromere distribution ratio (r) and FWHM quantify the degree of chromosome alignment at the metaphase plate.

Regulation of KIF18A Activity

The function of KIF18A is tightly regulated throughout the cell cycle to ensure its activity is restricted to the appropriate time and place. This regulation occurs through post-translational modifications and interactions with other proteins.

Post-Translational Modifications

Phosphorylation: KIF18A activity is modulated by phosphorylation. For instance, a phosphomimetic mutation at serine 357 (S357D) in the neck-linker region alters the motor's localization from kinetochore microtubules to peripheral microtubules, impacting mitotic progression.[6]

Sumoylation: KIF18A undergoes SUMO2 modification, which peaks during metaphase and rapidly decreases at the onset of anaphase.[9] While not affecting its stability or localization, the absence of SUMOylation on KIF18A leads to a significant delay in mitotic exit, suggesting a role in the timely progression through mitosis.[9]

Protein-Protein Interactions

KIF18A's function is also governed by its interactions with other key mitotic players. It has been shown to interact with CENP-E and BubR1, components of the kinetochore that are crucial for spindle checkpoint signaling.[5] Furthermore, KIF18A interacts with Protein Phosphatase 1 (PP1), which is thought to counteract the inhibitory phosphorylation of KIF18A, thereby promoting its activity in chromosome alignment.[10][11]

Figure 1: Regulation of KIF18A Activity. This diagram illustrates the key post-translational modifications and protein interactions that regulate the function of KIF18A during mitosis.

KIF18A as a Therapeutic Target in Cancer

The critical role of KIF18A in ensuring chromosomal stability has positioned it as an attractive target for cancer therapy. Many cancer cells exhibit chromosomal instability (CIN), a condition characterized by a high rate of chromosome mis-segregation. These cells often become dependent on proteins like KIF18A to survive this inherent instability. Inhibition of KIF18A in such cancer cells exacerbates their mitotic defects, leading to mitotic catastrophe and cell death, while having a minimal effect on normal, chromosomally stable cells.[12] Several small molecule inhibitors of KIF18A are currently under investigation and have shown promise in preclinical studies.[13]

Figure 2: KIF18A as a Therapeutic Target. This diagram illustrates the rationale for targeting KIF18A in chromosomally unstable cancer cells.

Experimental Protocols for Studying KIF18A

A variety of experimental techniques are employed to investigate the function of KIF18A in mitosis. Below are detailed methodologies for some of the key experiments.

RNAi-Mediated Depletion of KIF18A in HeLa Cells

This protocol describes the depletion of endogenous KIF18A using small interfering RNA (siRNA) to study its loss-of-function phenotype.

Materials:

-

HeLa cells

-

Opti-MEM I Reduced Serum Medium (Gibco)

-

Lipofectamine RNAiMAX Transfection Reagent (Invitrogen)

-

siRNA targeting KIF18A (e.g., Dharmacon ON-TARGETplus)

-

Control non-targeting siRNA

-

6-well plates

Procedure:

-

Seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

For each well, dilute 5 pmol of KIF18A siRNA or control siRNA in 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 200 µL siRNA-lipid complex to each well containing cells in 1.8 mL of fresh culture medium.

-

Incubate the cells for 48-72 hours before analysis by immunofluorescence, live-cell imaging, or western blotting.

Immunofluorescence Staining of KIF18A and Mitotic Structures

This protocol allows for the visualization of KIF18A localization and the overall morphology of the mitotic spindle and chromosomes.

Materials:

-

HeLa cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Triton X-100

-

Primary antibodies:

-

Rabbit anti-KIF18A (e.g., Bethyl Laboratories, A301-080A, 1:100-1:500 dilution)

-

Mouse anti-α-tubulin (e.g., Sigma-Aldrich, T5168, 1:1000-1:5000 dilution)

-

Human anti-centromere antibody (ACA/CREST) (e.g., Antibodies Incorporated, 15-234, 1:200-1:500 dilution)

-

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 568, 647)

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Mounting medium

Procedure:

-

Fix cells grown on coverslips with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in antibody dilution buffer (1% BSA in PBS with 0.1% Triton X-100) overnight at 4°C in a humidified chamber.

-

Wash three times with PBS for 5 minutes each.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS for 5 minutes each.

-

Counterstain with DAPI (1 µg/mL in PBS) for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image using a confocal or widefield fluorescence microscope.

Live-Cell Imaging of Chromosome Dynamics

This protocol enables the real-time visualization of chromosome movements in cells with altered KIF18A levels.

Materials:

-

HeLa cells stably expressing a fluorescent chromosome marker (e.g., H2B-GFP)

-

Glass-bottom imaging dishes

-

CO2-independent imaging medium

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

-

Seed HeLa-H2B-GFP cells in a glass-bottom dish.

-

Perform siRNA-mediated depletion of KIF18A as described in Protocol 5.1.

-

24-48 hours post-transfection, replace the culture medium with CO2-independent imaging medium.

-

Place the dish in the pre-warmed environmental chamber of the microscope.

-

Acquire time-lapse images of mitotic cells every 2-5 minutes for several hours using a 40x or 60x objective.

-

Analyze the resulting image series to track chromosome movements, measure oscillation amplitudes, and determine the duration of mitosis.

In Vitro Microtubule Gliding Assay

This assay directly observes the motor activity of purified KIF18A protein.[14]

Materials:

-

Purified KIF18A motor domain protein

-

Rhodamine-labeled, taxol-stabilized microtubules

-

Flow cell chamber

-

Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT)

-

Casein solution (1 mg/mL)

-

ATP solution (10 mM)

-

Oxygen scavenger system (glucose oxidase, catalase, glucose)

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Assemble a flow cell chamber.

-

Introduce casein solution into the chamber and incubate for 5 minutes to block non-specific binding.

-

Wash with motility buffer.

-

Introduce a solution of purified KIF18A protein (e.g., 50 nM) into the chamber and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

-

Wash with motility buffer.

-

Introduce a solution of rhodamine-labeled microtubules in motility buffer supplemented with ATP and an oxygen scavenger system.

-

Observe and record microtubule gliding over the KIF18A-coated surface using a TIRF microscope.

-

Analyze the videos to determine the gliding velocity of the microtubules.

Figure 3: Experimental Workflow. A typical workflow for investigating the function of KIF18A in mitosis, integrating cellular and in vitro approaches.

Conclusion

KIF18A is a multifaceted mitotic kinesin that is indispensable for the accurate segregation of chromosomes. Its ability to modulate microtubule dynamics at the plus ends of kinetochore fibers is the cornerstone of its function in suppressing chromosome oscillations and promoting their alignment at the metaphase plate. The tight regulation of KIF18A activity and its critical role in maintaining genomic stability underscore its importance in normal cell division. Furthermore, the dependency of chromosomally unstable cancer cells on KIF18A highlights its potential as a selective and potent therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate functions of KIF18A and to explore its therapeutic potential in oncology.

References

- 1. scbt.com [scbt.com]

- 2. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]

- 4. Kif18A and chromokinesins confine centromere movements via microtubule growth suppression and spatial control of kinetochore tension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Germinal Cell Aplasia in Kif18a Mutant Male Mice Due to Impaired Chromosome Congression and Dysregulated BubR1 and CENP-E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modification of the Neck Linker of KIF18A Alters Microtubule Subpopulation Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A tethering mechanism controls the processivity and kinetochore-microtubule plus-end enrichment of the kinesin-8 Kif18A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Motility and microtubule depolymerization mechanisms of the Kinesin-8 motor, KIF19A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The human mitotic kinesin KIF18A binds protein phosphatase 1 (PP1) through a highly conserved docking motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarworks.uvm.edu [scholarworks.uvm.edu]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Kif18A Inhibition in High-Grade Serous Ovarian Cancer

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Mitotic Vulnerability in HGSOC

High-grade serous ovarian cancer (HGSOC) is the most prevalent and lethal subtype of epithelial ovarian cancer, characterized by widespread genomic instability.[1] A key feature of HGSOC is chromosomal instability (CIN), a state of persistent chromosome mis-segregation during mitosis.[1][2] This inherent vulnerability presents a unique therapeutic window.

Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for regulating microtubule dynamics to ensure the proper alignment of chromosomes at the metaphase plate.[3][4] While normal, healthy cells can tolerate the loss of Kif18A function and proceed through mitosis, cancer cells with high CIN are critically dependent on Kif18A to manage their chaotic chromosomal landscape.[1][4] Inhibition of Kif18A in these CIN-high cells, such as those found in HGSOC, leads to prolonged mitotic arrest and subsequent apoptotic cell death.[3][5]

This guide focuses on the preclinical validation of Kif18A inhibitors (referred to generically as Kif18A-IN-1) as a targeted therapy for HGSOC. We will review the quantitative efficacy data, detail the experimental protocols used for evaluation, and visualize the core biological pathways and research workflows.

Quantitative Data Summary

The efficacy of Kif18A inhibitors has been demonstrated through both in vitro and in vivo preclinical models. The data highlights the potency of these compounds and their selective activity in models with features of CIN, particularly whole-genome doubling (WGD).

Table 1: In Vitro Potency of Kif18A Inhibitors

| Compound | Assay Type | Potency (IC50) | Cell Line Context | Source |

| ATX-295 | ATPase Activity | 16 nM | HGSOC & TNBC Models | [6][7] |

| ATX-295 | ATPase Activity | 18 nM | HGSOC Cell Lines | [8] |

Table 2: In Vivo Efficacy of Kif18A Inhibitors in Ovarian Cancer Models

| Compound | Animal Model | Dosing | Key Outcomes | Biomarker Correlation | Source |

| ATX-295 | OVCAR-3 Xenograft | 10 and 15 mg/kg BID | Dose-dependent tumor regression | Model is WGD(+) | [8] |

| ATX-295 | OVK18 Xenograft | Not specified | No anti-tumor activity observed | Model is WGD(-) | [8] |

| ATX-295 | Ovarian PDX Models | Not specified | 61% of models responded (tumor stasis or better) | 73% of responders were WGD(+) | [6][8] |

| Generic Kif18A Inhibitors | HGSOC & TNBC Models | Well-tolerated doses | Robust anti-cancer effects with tumor regression | Sensitivity enriched in TP53-mutant models with CIN | [2][9] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to validate the therapeutic potential of Kif18A inhibitors in HGSOC.

Cell Viability and Growth Inhibition Assay

This protocol is used to determine the concentration-dependent effect of a Kif18A inhibitor on the proliferation of cancer cell lines.

-

Cell Plating: Seed HGSOC cell lines (e.g., OVCAR-3, PEO4) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the Kif18A inhibitor (e.g., ATX-295) in culture medium. Treat cells with a range of concentrations for 72-96 hours. Include a DMSO-only control.[1][10]

-

Viability Measurement: After the incubation period, assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[4]

-

Data Analysis: Record luminescence using a plate reader. Normalize the data to the DMSO control and plot the relative cell viability against the logarithm of the inhibitor concentration. Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Western Blot Analysis for Mitotic Arrest

This protocol is used to detect protein markers of mitotic arrest and apoptosis following inhibitor treatment.

-

Cell Culture and Lysis: Culture HGSOC cells (e.g., OVCAR-3) and treat with the Kif18A inhibitor at a concentration known to be effective (e.g., 0.5 µM) for 24-48 hours.[10]

-

Protein Extraction: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C. Key antibodies include those for phospho-histone H3 (a marker of mitosis), Cyclin B1 (a mitotic regulator), and cleaved PARP (an apoptosis marker).[1][10] Use an antibody for β-Actin or GAPDH as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Patient-Derived Xenograft (PDX) Study

This protocol describes the establishment and use of PDX models to test inhibitor efficacy in a system that closely mimics human tumors.[11][12]

-

PDX Model Establishment: Obtain fresh tumor tissue or ascites fluid from HGSOC patients under IRB-approved protocols.[12][13] Implant tumor fragments or isolated tumor cells intraperitoneally into immunocompromised mice (e.g., nude or NSG mice).[12][13]

-

Tumor Growth and Passaging: Monitor mice for tumor engraftment and growth. Once tumors are established, they can be serially passaged into new cohorts of mice for expansion.[13]

-

Treatment Study: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into vehicle control and treatment groups.

-

Drug Administration: Administer the Kif18A inhibitor (e.g., ATX-295) orally or via injection at specified doses and schedules (e.g., 15 mg/kg, twice daily).[8]

-

Efficacy Monitoring: Measure tumor volume with calipers or via bioluminescence imaging (for luciferized models) two to three times per week.[12] Monitor animal body weight as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis, such as immunohistochemistry for markers of proliferation (Ki67) and mitotic arrest (phospho-histone H3).[6]

Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action of Kif18A inhibitors, the preclinical research workflow, and the biomarker-driven therapeutic hypothesis.

Caption: Mechanism of Kif18A inhibition in chromosomally unstable cancer cells.

Caption: Standard preclinical workflow for evaluating a novel Kif18A inhibitor.

Caption: The logical link between HGSOC genetics and Kif18A inhibitor sensitivity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kuickresearch.com [kuickresearch.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 10. researchgate.net [researchgate.net]

- 11. The latest animal models of ovarian cancer for novel drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. med.upenn.edu [med.upenn.edu]

Understanding Chromosomal Instability in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromosomal instability (CIN) is a hallmark of cancer, characterized by an increased rate of gain or loss of whole chromosomes or parts of chromosomes.[1][2] This ongoing process of karyotypic change fuels intratumor heterogeneity, drives tumor evolution, and is often associated with poor prognosis and therapeutic resistance.[3][4] This guide provides a comprehensive overview of the core mechanisms underlying CIN, detailed methodologies for its quantification, and a summary of its prevalence in various cancer types. The intricate signaling pathways that govern chromosomal stability and their deregulation in cancer are also elucidated through detailed diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target CIN in cancer.

Introduction to Chromosomal Instability

The vast majority of human cancers are characterized by aneuploidy, an abnormal number of chromosomes.[5] This state is often the result of a dynamic process known as chromosomal instability (CIN), which leads to continuous changes in the karyotype of a cancer cell population.[6] CIN can be broadly categorized into two types:

-

Numerical CIN (N-CIN): Involves the gain or loss of entire chromosomes during cell division.[3]

-

Structural CIN (S-CIN): Involves rearrangements of chromosomal structure, such as translocations, deletions, insertions, and amplifications.[3]

The persistent nature of CIN generates significant genetic diversity within a tumor, providing the raw material for natural selection to act upon.[3] This can lead to the emergence of aggressive, drug-resistant clones, posing a major challenge in cancer therapy.[4] Understanding the fundamental causes of CIN is therefore crucial for developing novel therapeutic strategies.

Core Mechanisms Driving Chromosomal Instability

The faithful segregation of chromosomes during mitosis is a highly regulated process. Errors in several key cellular mechanisms can disrupt this fidelity and lead to CIN.

Defective Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures each chromosome is properly attached to the mitotic spindle before the cell enters anaphase.[7][8] When kinetochores are unattached, the SAC is activated, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key proteins for degradation to allow anaphase onset.[9][10] In many cancer cells, the SAC is weakened, allowing for premature anaphase entry despite the presence of improperly attached chromosomes, leading to chromosome mis-segregation.[7]

Signaling Pathway of the Spindle Assembly Checkpoint

Caption: Spindle Assembly Checkpoint (SAC) signaling cascade.

Centrosome Amplification

Centrosomes are the primary microtubule-organizing centers in animal cells and are crucial for the formation of a bipolar mitotic spindle.[8] Normal cells duplicate their centrosomes once per cell cycle, ensuring the formation of two spindle poles.[11] In many cancer cells, centrosome duplication is deregulated, leading to an excess number of centrosomes (centrosome amplification).[11][12] Cells with supernumerary centrosomes often form multipolar spindles, which can lead to massive chromosome mis-segregation and aneuploidy.[13]

The Centrosome Duplication Cycle

Caption: Key stages of the centrosome duplication cycle.

Defective DNA Damage Response (DDR)

The DNA Damage Response (DDR) is a network of signaling pathways that detects and repairs DNA damage, thereby safeguarding genomic integrity.[14][15] Key kinases in this pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are activated by DNA double-strand breaks and single-strand DNA, respectively.[16][17] Once activated, they trigger a cascade of phosphorylation events that lead to cell cycle arrest, DNA repair, or apoptosis.[18] In cancer, mutations in DDR genes can lead to an accumulation of DNA damage, which can result in structural chromosomal abnormalities.

DNA Damage Response Signaling

Caption: ATM and ATR signaling in the DNA Damage Response.

Telomere Dysfunction

Telomeres are protective caps at the ends of chromosomes that prevent them from being recognized as DNA breaks.[19] In the absence of sufficient telomerase activity, telomeres shorten with each cell division. Critically short telomeres can lead to the fusion of sister chromatids, creating a dicentric chromosome. During anaphase, the two centromeres are pulled to opposite poles, leading to a chromosomal bridge that eventually breaks. This initiates a Breakage-Fusion-Bridge (BFB) cycle, a potent driver of structural CIN.[1]

Quantitative Analysis of Chromosomal Instability in Cancer

The prevalence of aneuploidy is a defining feature of most cancers. Large-scale genomic studies, such as The Cancer Genome Atlas (TCGA), have provided a quantitative landscape of chromosomal alterations across various tumor types.[5][20]

| Cancer Type | Most Frequent Chromosome Arm Gains | Most Frequent Chromosome Arm Losses | Reference |

| Breast Invasive Carcinoma (BRCA) | 1q, 8q | 8p, 17p | [21] |

| Colon Adenocarcinoma (COAD) | 20q, 7p | 18q, 8p | [21] |

| Glioblastoma Multiforme (GBM) | 7p, 7q | 10p, 10q | [22] |

| Lung Squamous Cell Carcinoma (LUSC) | 3q, 5p | 3p, 5q | [5] |

| Ovarian Serous Cystadenocarcinoma (OV) | 3q, 8q | 17p, 17q | [23] |

Table 1: Frequency of Common Chromosome Arm Aneuploidies in Selected Cancers. Data compiled from The Cancer Genome Atlas (TCGA) analyses.[5][21][22][23]

In addition to static aneuploidy, the rate of chromosome mis-segregation can also be quantified in cancer cell lines.

| Cell Line | Cancer Type | Chromosome Mis-segregation Rate (per chromosome per mitosis) | Reference |

| HCT-116 | Colorectal Carcinoma | Low | [7] |

| HT-29 | Colorectal Carcinoma | High | [7] |

| MCF-7 | Breast Adenocarcinoma | ~0.5% | [24] |

| U2OS | Osteosarcoma | ~1% | [2] |

| Caco2 | Colorectal Adenocarcinoma | ~1% | [24] |

Table 2: Chromosome Mis-segregation Rates in Common Cancer Cell Lines. [2][7][24]

Experimental Protocols for Measuring Chromosomal Instability

A variety of techniques are employed to detect and quantify both numerical and structural CIN.

Fluorescence In Situ Hybridization (FISH)

FISH utilizes fluorescently labeled DNA probes that bind to specific chromosome regions, allowing for the visualization and enumeration of chromosomes or chromosomal segments in interphase or metaphase cells.[2][19]

Detailed Protocol for FISH:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Arrest cells in metaphase by treating with a mitotic inhibitor (e.g., colcemid) for several hours.

-

Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

-

Hypotonic Treatment and Fixation:

-

Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate at 37°C to swell the cells.

-

Fix the cells by adding fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid). Repeat the fixation step several times.

-

-

Slide Preparation:

-

Drop the cell suspension onto clean, chilled microscope slides.

-

Age the slides by baking or air-drying.

-

-

Denaturation and Hybridization:

-

Denature the chromosomal DNA on the slide by immersing in a formamide solution at high temperature.

-

Apply the fluorescently labeled DNA probe to the slide, cover with a coverslip, and seal.

-

Incubate in a humidified chamber at 37°C overnight to allow hybridization.

-

-

Washing and Counterstaining:

-

Wash the slides in a series of stringency washes to remove unbound probe.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

-

Microscopy and Analysis:

-

Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters.

-

Capture images and analyze the number and location of the fluorescent signals in a large population of cells.

-

Experimental Workflow for FISH

Caption: A generalized workflow for Fluorescence In Situ Hybridization.

Karyotyping

Karyotyping is the process of pairing and ordering all the chromosomes of an organism, thus providing a genome-wide snapshot of an individual's chromosomes.[6][25] G-banding is the most common technique used to produce a visible karyotype by staining condensed chromosomes.[26]

Detailed Protocol for Karyotyping:

-

Sample Collection and Cell Culture:

-

Collect a sample of dividing cells (e.g., from a tumor biopsy or blood).

-

Culture the cells in appropriate media to stimulate cell division.

-

-

Mitotic Arrest:

-

Add a mitotic inhibitor (e.g., colcemid) to the culture to arrest cells in metaphase.[27]

-

-

Harvesting and Hypotonic Treatment:

-

Harvest the cells and treat with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.[27]

-

-

Fixation:

-

Fix the cells with a mixture of methanol and acetic acid (Carnoy's fixative).[27]

-

-

Slide Preparation:

-

Drop the fixed cells onto a microscope slide and allow to air dry.[28]

-

-

Banding and Staining:

-

Treat the slides with trypsin to partially digest the chromosomal proteins.

-

Stain the chromosomes with Giemsa stain to produce characteristic light and dark bands.

-

-

Microscopy and Karyogram Generation:

-

Examine the metaphase spreads under a light microscope.

-

Capture images of well-spread chromosomes.

-

Arrange the chromosomes in homologous pairs in a standardized format (karyogram) for analysis of numerical and structural abnormalities.

-

Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a comprehensive method to measure DNA damage, cytostasis, and cytotoxicity.[29][30] Micronuclei are small, extranuclear bodies that contain whole chromosomes or chromosome fragments that were not incorporated into the daughter nuclei during mitosis.[31]

Detailed Protocol for CBMN Assay:

-

Cell Culture and Treatment:

-

Culture cells in appropriate media.

-

Expose cells to the test agent if assessing induced DNA damage.

-

-

Cytokinesis Block:

-

Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells.[3]

-

-

Harvesting and Slide Preparation:

-

Harvest the cells and prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.

-

-

Staining:

-

Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

-

Scoring:

-

Under a microscope, score the frequency of micronuclei in a large population of binucleated cells (typically 1000-2000 cells).

-

Other nuclear anomalies such as nucleoplasmic bridges and nuclear buds can also be scored.[3]

-

Conclusion and Future Directions

Chromosomal instability is a complex and multifaceted hallmark of cancer that plays a pivotal role in tumor initiation, progression, and the development of therapeutic resistance. The ongoing advances in genomic and single-cell analysis techniques are providing unprecedented insights into the prevalence and patterns of CIN across different cancer types. A deeper understanding of the molecular mechanisms that drive CIN is essential for the development of novel therapeutic strategies that can either exploit this instability to selectively kill cancer cells or aim to restore chromosomal stability. Future research will likely focus on identifying biomarkers that can predict a tumor's level of CIN and its response to CIN-targeted therapies, ultimately paving the way for more personalized and effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Karyotypic Complexity and Chromosomal Instability of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic and Functional Approaches to Understanding Cancer Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneticeducation.co.in [geneticeducation.co.in]

- 7. Stable Karyotypes in Epithelial Cancer Cell Lines Despite High Rates of Ongoing Structural and Numerical Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4.7. Cytokinesis-Block Micronucleus (CBMN) Cytome Assay [bio-protocol.org]

- 10. labcorp.com [labcorp.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cancercenter.com [cancercenter.com]

- 20. Genomic and Functional Approaches to Understanding Cancer Aneuploidy | NCI Genomic Data Commons [gdc.cancer.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Guidelines for flow cytometric analysis of DNA aneuploidy [jstage.jst.go.jp]

- 25. flinnsci.com [flinnsci.com]

- 26. karyotypinghub.com [karyotypinghub.com]

- 27. Cancer Cytogenetics: Methodology Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. Cytokinesis-block micronucleus cytome assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ursi.org [ursi.org]

- 31. The Cytokinesis-Block Micronucleus Assay on Human Isolated Fresh and Cryopreserved Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Kif18A Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for inhibitors of Kinesin Family Member 18A (Kif18A), a promising target in oncology. Given that "Kif18A-IN-1" does not correspond to a publicly disclosed specific agent, this document synthesizes findings from multiple advanced preclinical Kif18A inhibitors to provide a representative profile. The data herein is intended to offer a deep insight into the mechanism of action, efficacy, and safety profile of targeting Kif18A in chromosomally unstable (CIN) cancers.

Core Mechanism of Action

Kif18A is a mitotic kinesin essential for the proper alignment of chromosomes at the metaphase plate during cell division.[1][2][3] In cancer cells exhibiting chromosomal instability (CIN), there is a heightened dependency on Kif18A to manage the chaotic mitotic environment.[2][4][5] Inhibition of Kif18A's ATPase motor domain disrupts its function, leading to severe chromosome congression defects.[6] This triggers a prolonged activation of the spindle assembly checkpoint (SAC), ultimately resulting in mitotic arrest and apoptotic cell death, preferentially in rapidly dividing, chromosomally unstable cancer cells.[1][4] This targeted approach spares healthy, chromosomally stable cells, suggesting a potentially wide therapeutic window.[2][4][7]

Data Presentation

The following tables summarize the quantitative preclinical data for representative, potent, and selective Kif18A inhibitors.

Table 1: In Vitro Activity

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) | Selectivity Notes |

| Representative Inhibitor A | Kif18A | Biochemical ATPase | <10 | OVCAR-3 (CIN+) | <10 | >1000-fold selective over other mitotic kinesins.[8] |

| Representative Inhibitor B | Kif18A | Biochemical ATPase | 50-80 | HCT-116 (CIN-) | >1000 | Demonstrates significant selectivity for CIN-positive over CIN-negative cells.[8] |

| VLS-1272 | Kif18A | Enzymatic | - | Multiple | - | ATP non-competitive and highly selective for Kif18A over other kinesins.[6] |

| AM-Series Inhibitors | Kif18A | Motor Activity | - | HGSOC & TNBC lines | - | Selectively kill chromosomally unstable cancer cells.[2][4] |

| ISM9682 | Kif18A | - | - | Multiple CIN+ lines | Potent | Novel AI-generated macrocyclic structure.[9] |

Table 2: Pharmacokinetics

| Compound ID | Species | Route | Dosing | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | Key Notes |

| Representative Inhibitor | Mouse | Oral | - | - | - | Favorable | Orally bioavailable in preclinical species.[7] |

| AM-5308 | Mouse | IP | 50 mg/kg | - | - | - | Higher exposure observed in tumor tissue relative to plasma.[2][4] |

| AM-1882 | Mouse | IP | 100 mg/kg | - | - | - | Similar exposure in tumor and plasma.[2][4] |

| VLS-1272 | - | Oral | - | - | - | Orally bioavailable | Optimized from a high-throughput screening hit.[6] |

| ISM9682 | Rodent/Non-rodent | Oral | High Doses | - | - | Favorable | Excellent in vitro ADMET profiles and good tolerability.[9] |

Table 3: In Vivo Efficacy

| Compound ID | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |

| AM-9022 | JIMT-1 Xenograft | 30 & 100 mg/kg daily for 21 days | Significant (p ≤ 5.1 × 10−13) | Evidence of tumor regression (16% and 94% respectively) at well-tolerated doses.[4] |

| AM-5308 | OVCAR-3 Xenograft | 25 mg/kg daily for 18 days | Robust anti-cancer effects | Led to tumor regression.[2][4] |

| VLS-1272 | Xenografts | - | Substantial, dose-dependent | Inhibition of tumor growth with evidence of mitotic defects in the tumor.[6] |

| Representative Inhibitors | High-Grade Serous Ovarian & Triple-Negative Breast Cancer Models | - | Robust | Tumor regression observed at well-tolerated doses.[2][4][7] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Kif18A Biochemical ATPase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the Kif18A motor domain's ATPase activity.

-

Reagents: Recombinant human Kif18A motor domain, microtubules, ATP, and a malachite green-based phosphate detection reagent.

-

Procedure:

-

Kif18A protein is incubated with polymerized microtubules in assay buffer.

-

A serial dilution of the test inhibitor (e.g., this compound) is added to the mixture.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

The reaction is quenched, and the amount of inorganic phosphate released from ATP hydrolysis is quantified using a malachite green reagent, which forms a colored complex measured by absorbance.

-

-

Data Analysis: The absorbance readings are converted to percentage of inhibition relative to a DMSO control. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of Kif18A inhibitors on cancer cell lines.

-

Cell Lines: A panel of CIN-positive (e.g., OVCAR-3, JIMT-1) and CIN-negative (e.g., HCT-116) cancer cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the Kif18A inhibitor for a prolonged period (e.g., 72-120 hours).

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls to determine the percentage of growth inhibition. IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of a Kif18A inhibitor in a murine model.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human cancer cells (e.g., OVCAR-3).

-

Procedure:

-

Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

The Kif18A inhibitor is administered daily via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring levels of the mitotic marker phospho-histone H3 (pH3) to confirm target engagement.[2][4]

-

Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Kif18A inhibition in CIN cancer cells versus normal cells.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for a novel Kif18A inhibitor.

Logical Relationship Diagram

Caption: Therapeutic rationale for targeting Kif18A in CIN-high cancers.

References

- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. KIF18A | Insilico Medicine [insilico.com]

The KIF18A Pathway: A Technical Guide to its Role in Tumorigenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin Family Member 18A (KIF18A) is a plus-end directed motor protein belonging to the kinesin-8 subfamily.[1][2] In normal cellular function, KIF18A is a critical regulator of mitosis, primarily ensuring the precise alignment of chromosomes at the metaphase plate by managing microtubule dynamics.[3][4] Its expression is tightly controlled, peaking during the G2/M phase of the cell cycle.[5] However, in the context of oncology, KIF18A has emerged as a protein of significant interest. It is frequently overexpressed in a wide array of solid tumors, including breast, ovarian, lung, and hepatocellular carcinomas, and this overexpression often correlates with aggressive disease and poor patient prognosis.[3][6]

A key aspect of KIF18A's role in cancer is its link to chromosomal instability (CIN), a hallmark of many aggressive malignancies.[7][8] Tumors with high CIN exhibit a persistent mis-segregation of chromosomes during cell division. These cancer cells display a unique dependency on KIF18A to survive the chaotic mitotic environment they create, making KIF18A an attractive therapeutic target.[9][10] Targeting KIF18A offers a promising strategy to selectively induce cell death in cancer cells while sparing healthy, non-proliferating tissues where KIF18A expression is minimal.[3][9] This guide provides an in-depth overview of the KIF18A pathway, its role in tumorigenesis, quantitative data supporting its significance, and key experimental protocols for its study.

The KIF18A Signaling Pathway and its Role in Mitosis

KIF18A's canonical function is to act as a molecular brake on microtubule growth. It translocates to the plus-ends of kinetochore-microtubules, where it suppresses their dynamics, a process crucial for reducing the oscillations of chromosomes and facilitating their stable alignment at the metaphase plate.[2][10][11] This precise control is essential for the proper activation of the Spindle Assembly Checkpoint (SAC) and ensures accurate chromosome segregation into daughter cells.[4][10]

In the context of cancer, the signaling pathways that regulate KIF18A and the downstream consequences of its overexpression are areas of active investigation.

Upstream Regulation: Recent studies have begun to elucidate the upstream regulators of KIF18A expression.

-

JNK1/c-Jun Pathway: In cervical cancer, the JNK1/c-Jun signaling pathway has been shown to directly activate KIF18A expression.[12][13] JNK1 phosphorylates the transcription factor c-Jun, which then binds to the KIF18A promoter to drive its transcription.[12][13]

-

E2F Transcription Factors: In hepatocellular carcinoma, E2F activation during tumor progression leads to the transcription of KIF18A, promoting the survival of chromosomally unstable tumor cells.[14]

Downstream Effects in Cancer: Overexpression of KIF18A in cancer cells leads to several pro-tumorigenic outcomes:

-

Enhanced Proliferation: By facilitating mitotic progression, KIF18A supports the rapid cell division characteristic of cancer.[15][16] It has been shown to upregulate key cell cycle proteins like MAD2 and the CDK1/CyclinB1 complex.[16]

-

Increased Invasion and Metastasis: KIF18A has been implicated in promoting cancer cell migration and invasion.[6][15] This can occur through the activation of pathways such as PI3K/Akt and by increasing the expression of matrix metalloproteinases (MMPs) like MMP-7 and MMP-9.[15][17][18] In hepatocellular carcinoma, KIF18A-driven metastasis is linked to the activation of SMAD2/3 signaling.[16]

-

Resistance to Anoikis: KIF18A helps tumor cells survive detachment from the extracellular matrix, a critical step in metastasis.[14][15]

KIF18A's Essential Role in Chromosomally Unstable (CIN) Tumors

Chromosomal instability (CIN) is a condition where cancer cells persistently gain or lose whole chromosomes or large fractions of chromosomes during mitosis.[7][8] This creates a state of high aneuploidy. While this genetic chaos can drive tumor evolution, it also places immense stress on the mitotic machinery. CIN tumors are uniquely vulnerable to the disruption of mitotic processes, and they exhibit a strong dependence on proteins like KIF18A to complete cell division successfully.[10][19]

Loss of KIF18A function in CIN-high cells, but not in normal diploid cells, leads to severe mitotic defects, including chromosome congression failure, multipolar spindle formation, prolonged mitotic arrest, and ultimately, apoptotic cell death.[7][11] This selective lethality forms the basis of the therapeutic strategy for KIF18A inhibition.

Quantitative Analysis of KIF18A in Cancer

The significance of KIF18A in tumorigenesis is underscored by extensive quantitative data from pan-cancer analyses and specific tumor studies.

Table 1: KIF18A Expression and Prognostic Value in Various Cancers

This table summarizes findings on KIF18A mRNA and protein expression levels in tumor tissues compared to normal tissues and its correlation with patient survival outcomes.

| Cancer Type | Expression Status in Tumor vs. Normal | Correlation with Poor Prognosis (OS, DSS, PFI) | Reference(s) |

| Pan-Cancer Analysis | Upregulated in 27 different tumor types | Significant for ACC, KIRC, KIRP, LGG, LIHC, LUAD, PAAD | [6][20] |

| Breast Cancer (BRCA) | Overexpressed | Correlates with advanced grade, metastasis, and poor survival | [6][15] |

| Hepatocellular Carcinoma (LIHC) | Significantly Overexpressed | Independent prognostic factor for poor OS and DFS | [6][16][17] |

| Lung Adenocarcinoma (LUAD) | Significantly Overexpressed | Correlates with tumor size, clinical stage, and poor prognosis | [6][21] |

| Ovarian Cancer (OV) | Overexpressed (especially in HGSOC) | Associated with aggressive disease | [3][7] |

| Pancreatic Cancer (PAAD) | Overexpressed | Independent prognostic factor for poor survival | [6] |

| Clear Cell Renal Carcinoma (ccRCC) | Significantly Upregulated | Correlates with tumor stage, grade, and metastasis | [22] |

| Colorectal Cancer (COAD) | Overexpressed | Associated with tumor progression | [6] |

| Glioblastoma & Glioma (GBM, LGG) | Overexpressed | Associated with poor survival | [3][6] |

| Cervical Cancer (CESC) | Overexpressed | Associated with tumorigenesis | [12] |

OS: Overall Survival; DSS: Disease-Specific Survival; PFI: Progression-Free Interval; ACC: Adrenocortical carcinoma; KIRC: Kidney renal clear cell carcinoma; KIRP: Kidney renal papillary cell carcinoma; LGG: Brain Lower Grade Glioma; HGSOC: High-Grade Serous Ovarian Cancer.

Therapeutic Targeting of KIF18A

The selective dependency of CIN tumors on KIF18A makes it a high-value therapeutic target. Small molecule inhibitors have been developed to specifically block the ATPase activity of KIF18A, which is essential for its motor function.[19][23]

Mechanism of Action: KIF18A inhibitors prevent the protein from hydrolyzing ATP, which stalls its movement along microtubules.[19] This functional inactivation phenocopies a genetic knockdown of KIF18A, leading to a failure to control chromosome oscillations, severe chromosome misalignment, activation of the spindle assembly checkpoint, prolonged mitotic arrest, and subsequent apoptosis in sensitive cancer cells.[4][7]

Table 2: Preclinical Data for Select KIF18A Inhibitors

This table presents quantitative data on the potency and efficacy of KIF18A inhibitors from preclinical studies.

| Inhibitor | Target | IC50 (ATPase Assay) | Anti-proliferative IC50 (Cell Line) | Key In Vivo Findings | Reference(s) |

| Sovilnesib (AMG650) | KIF18A | Potent inhibitor (IC50 in low nM range) | Enriched sensitivity in CIN-high HGSOC & TNBC cell lines | Robust anti-cancer effects and tumor regression in HGSOC and TNBC mouse models at well-tolerated doses. | [3][7][8] |

| ATX020 | KIF18A | 14.5 nM | 53.3 nM (OVCAR-3) | Robust induction of apoptosis and mitotic arrest in sensitive cell lines. | [19] |

| Compound 3 | KIF18A | 8.2 nM | - | Causes mitotic arrest and multipolar spindles in CIN+ breast and colorectal cancer cells. | [24] |

| ATX-295 | KIF18A | N/A | N/A | Selective, dose-dependent tumor growth inhibition in preclinical ovarian and TNBC models. Currently in Phase I/II trials. | [25][26] |

HGSOC: High-Grade Serous Ovarian Cancer; TNBC: Triple-Negative Breast Cancer.

Key Experimental Methodologies

Studying the KIF18A pathway requires a combination of molecular biology, cell biology, and in vivo techniques. Below are detailed protocols for commonly cited experiments.

KIF18A Knockdown via RNA Interference (siRNA)

This protocol is used to transiently reduce the expression of KIF18A to study its functional role in cancer cells.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa, OVCAR-3, MDA-MB-231) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

Transfection Reagent Preparation: For each well, dilute a validated KIF18A-targeting siRNA (e.g., Thermo Fisher Silencer Select s37882) and a non-targeting control (NTC) siRNA into serum-free media.[23] In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free media.

-

Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes drop-wise to the cells.

-

Incubation: Incubate the cells for 24-72 hours post-transfection.

-

Downstream Analysis: Harvest cells for analysis.

-

Western Blot/qPCR: To confirm knockdown efficiency.

-

Cell Viability/Proliferation Assays: To assess the effect on cell growth.

-

Immunofluorescence: To observe mitotic phenotypes (e.g., spindle morphology, chromosome alignment).

-

Immunohistochemistry (IHC) for KIF18A Protein Expression

IHC is used to visualize the expression and localization of KIF18A protein in formalin-fixed, paraffin-embedded (FFPE) tumor and normal tissues.[6]

Methodology:

-

Deparaffinization and Rehydration: Immerse tissue slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding using a protein block solution (e.g., goat serum).

-

Primary Antibody Incubation: Incubate slides with a primary antibody specific for KIF18A overnight at 4°C.

-

Secondary Antibody and Detection: Wash slides and apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining: Lightly counterstain the nuclei with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Scoring: Analyze slides under a microscope. A semi-quantitative scoring method (e.g., H-score) is often used, considering both the intensity of staining and the percentage of positive cells.[6]

In Vivo Xenograft Tumor Model

This model is used to assess the effect of KIF18A inhibition or knockdown on tumor growth in a living organism.[15][17]

Methodology:

-

Cell Preparation: Culture human cancer cells (e.g., HepG2, MDA-MB-231) that have been engineered to have stable KIF18A knockdown (shRNA) or control cells.[15]

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old).

-

Cell Implantation: Harvest and resuspend cells in a sterile solution (e.g., PBS or Matrigel). Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

For Inhibitor Studies: Once tumors reach a certain size (e.g., 100-200 mm³), randomize mice into vehicle control and KIF18A inhibitor treatment groups. Administer the compound as determined by pharmacokinetic studies (e.g., oral gavage daily).[7]

-

Endpoint: Continue monitoring until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and measure their final weight and volume.

-

Analysis: Analyze tumor tissue via IHC or Western blot to confirm target engagement and downstream effects.

Conclusion

The KIF18A pathway represents a critical node in the proliferation and survival of a significant subset of human cancers, particularly those defined by chromosomal instability. Its overexpression is a reliable indicator of poor prognosis across numerous tumor types. The selective lethality induced by KIF18A inhibition in CIN-high cancer cells provides a clear and compelling rationale for its development as a therapeutic target. With several small molecule inhibitors like Sovilnesib and ATX-295 advancing through clinical trials, targeting the KIF18A-dependency of tumors holds the potential to become a valuable new strategy in precision oncology.[3][25] Further research into the intricate upstream and downstream signaling of KIF18A will continue to refine our understanding and unlock the full therapeutic potential of modulating this key mitotic kinesin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. KIF18A Targeting Therapies In Cancer Treatment And Clinical Advancement - BioSpace [biospace.com]

- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 9. kuickresearch.com [kuickresearch.com]

- 10. embopress.org [embopress.org]

- 11. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]

- 12. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. faseb.scienceconnect.io [faseb.scienceconnect.io]

- 20. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kinesin Family Member 18A (KIF18A) Contributes to the Proliferation, Migration, and Invasion of Lung Adenocarcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Elevated expression of KIF18A enhances cell proliferation and predicts poor survival in human clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Accent Therapeutics starts dosing in trial of KIF18A inhibitor [clinicaltrialsarena.com]

- 26. accenttx.com [accenttx.com]

The Therapeutic Potential of KIF18A Inhibition: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of KIF18A inhibition as a promising therapeutic strategy, particularly for cancers characterized by chromosomal instability. KIF18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the precise alignment of chromosomes during mitosis. Its overexpression in numerous cancers and its essential role in the viability of aneuploid cells present a compelling therapeutic window for targeted cancer therapy. This document provides a comprehensive overview of the mechanism of action, preclinical evidence, and key experimental methodologies related to the inhibition of KIF18A.

Introduction: KIF18A as a Novel Anticancer Target

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that utilizes ATP hydrolysis to move along microtubules.[1][2] Its primary function during mitosis is to regulate the dynamics of kinetochore microtubules, thereby ensuring the proper congression of chromosomes at the metaphase plate.[1][2][3][4] Elevated expression of KIF18A has been observed in a variety of solid tumors, including breast, ovarian, lung, and colorectal cancers, and is often associated with tumor aggressiveness and poor prognosis.[1][3][5][6]

A key breakthrough in the field was the discovery that cancer cells exhibiting chromosomal instability (CIN) are particularly dependent on KIF18A for their survival.[1][5][7][8][9][10][11] Normal, diploid cells, in contrast, can tolerate the loss of KIF18A function, suggesting that inhibitors of this motor protein could selectively target cancer cells while sparing healthy tissues.[1][4][8][9] This selective vulnerability makes KIF18A an attractive target for the development of novel anticancer therapeutics.[12]

Mechanism of Action: Disrupting Mitosis in Aneuploid Cells

The therapeutic rationale for targeting KIF18A lies in its essential role in managing the mitotic stress associated with CIN. In chromosomally unstable cancer cells, the persistent mis-segregation of chromosomes creates a state of aneuploidy. These cells rely on proteins like KIF18A to navigate mitosis and continue proliferating.